molecular formula C8H8N6O2S2 B2433378 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 869068-57-5

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2433378
CAS No.: 869068-57-5
M. Wt: 284.31
InChI Key: MZIVBRMDFOBVDK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amino group (-NH2) is a common site of reactivity in many chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

Antimicrobial Applications

The synthesis and evaluation of new thiazolidin-4-one derivatives, including those related to the compound , have demonstrated potential antimicrobial activity against a range of bacteria and fungi. These compounds have been studied for their effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans, showcasing their potential as broad-spectrum antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Antitumor Activity

Research into derivatives of 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has shown promising antitumor activity. Studies on novel N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments revealed considerable cytotoxicity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer, highlighting the potential of these compounds as anticancer agents (Kovalenko et al., 2012).

Insecticidal Applications

The compound and its derivatives have also been explored for their insecticidal properties. Studies have shown that certain novel triazinone derivatives exhibit potent larvicidal activity against mosquito larvae, suggesting their potential use in controlling mosquito populations and reducing the spread of mosquito-borne diseases (Kumara et al., 2015).

Synthesis of Novel Derivatives

Research into the synthesis of novel derivatives based on the core structure of this compound has led to the development of compounds with varied biological activities. This includes the exploration of derivatives with enhanced solubility, improved pharmacological properties, and the potential for varied biological applications, indicating the versatility and significance of this compound in medicinal chemistry research (Shukla et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or target. For example, some 1,2,4-triazine derivatives have been found to exhibit a variety of biological activities such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O2S2/c9-14-6(16)3-11-13-8(14)18-4-5(15)12-7-10-1-2-17-7/h1-3H,4,9H2,(H,10,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIVBRMDFOBVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329028
Record name 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824216
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869068-57-5
Record name 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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